BenchChemオンラインストアへようこそ!

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cystic Fibrosis CFTR Activator ∆F508-CFTR

The only commercially available cAMP-independent CFTR activator. Cact-A1 (CAS 1159678-49-5) is mechanistically distinct from potentiators (e.g., VX-770) and essential for the validated G551D-CFTR three-drug activation protocol (with forskolin & VX-770). It robustly activates ΔF508-CFTR in primary human CF bronchial epithelial cells without cAMP agonists. Selective for CFTR over CaCCs; non-cytotoxic (≤30 µM, 48 h). Use for concentration-response studies, competitive binding with CFTRinh-172, and counter-screening campaigns.

Molecular Formula C10H6BrFN4
Molecular Weight 281.08 g/mol
CAS No. 1159678-49-5
Cat. No. B1400617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile
CAS1159678-49-5
Molecular FormulaC10H6BrFN4
Molecular Weight281.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Br)N2C(=C(C=N2)C#N)N
InChIInChI=1S/C10H6BrFN4/c11-8-3-7(12)1-2-9(8)16-10(14)6(4-13)5-15-16/h1-3,5H,14H2
InChIKeyLPUJLMMRUULLBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 1159678-49-5): Procurement-Ready Overview of a Highly Differentiated Aminopyrazole Building Block


5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS 1159678-49-5), molecular formula C₁₀H₆BrFN₄, molecular weight 281.08 g/mol, is a heterocyclic small molecule belonging to the 5-amino-1H-pyrazole-4-carbonitrile chemotype [1]. Its core scaffold features a pyrazole ring bearing a 5-amino group, a 4-carbonitrile moiety, and an N1-(2-bromo-4-fluorophenyl) substituent—a halogenation pattern that confers distinct electronic and steric properties relative to other N1-aryl analogs . This compound corresponds to the tool compound Cact-A1, a well-characterized, cAMP-independent CFTR activator with an EC₅₀ of ~1.6 µM in CFTR-expressing FRT cells [2]. It is commercially available from multiple vendors at ≥95% purity, with analytical QC documentation including HPLC, NMR, and MS .

Why Generic Substitution of 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Is Not Supported by Evidence


Within the 5-amino-1-aryl-1H-pyrazole-4-carbonitrile series, subtle changes in the N1-aryl halogenation pattern produce profound functional divergence that precludes simple analog substitution. The C3-H vs. C3-methyl distinction, the bromo/fluoro regiochemistry on the phenyl ring (2,4- vs. 2,5- vs. 3,4- vs. 4-halo), and whether the N1-aryl ring carries a bromine atom at all each constitute independent variables with experimentally demonstrated impact on target engagement [1]. For the specific 2-bromo-4-fluorophenyl substitution pattern of CAS 1159678-49-5, the literature establishes a unique mode of CFTR interaction—cAMP-independent activation—that is mechanistically distinct from potentiators such as VX-770 (ivacaftor) [2]. Even the closest commercially available regioisomer, 5-amino-1-(2-bromo-5-fluoro-phenyl)-1H-pyrazole-4-carbonitrile (CAS 1159678-45-1), differs in fluorine position on the phenyl ring and lacks published comparative functional data, making any assumption of equipotency unjustified .

Quantitative Differentiation Evidence for 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Versus Closest Analogs and In-Class Candidates


cAMP-Independent CFTR Activation: A Mechanistic Distinction from VX-770 (Ivacaftor) and Other Potentiators

Cact-A1 (CAS 1159678-49-5) activates wild-type CFTR and ∆F508-CFTR chloride conductance without requiring a cAMP agonist, whereas the FDA-approved potentiator VX-770 (ivacaftor) produces little or no ∆F508-CFTR current in the absence of cAMP elevation [1]. In primary cultures of human bronchial epithelial (HBE) cells from homozygous ∆F508 patients, Cact-A1 alone produced robust CFTR Cl⁻ currents, while VX-770 (30 µM) and genistein each alone produced little to no measurable current under identical cAMP-free conditions [1]. This functional dichotomy—activator vs. potentiator—is not merely a potency difference but a qualitative mechanistic difference that determines experimental protocols and potential therapeutic strategy.

Cystic Fibrosis CFTR Activator ∆F508-CFTR cAMP-Independent

Selectivity for CFTR over CaCC: Functional Profiling Against Off-Target Chloride Channels

In a high-throughput screen of approximately 110,000 synthetic small molecules designed to identify activators of Ca²⁺-activated Cl⁻ channels (CaCCs), Cact-A1 emerged as a hit that unexpectedly activated CFTR but not CaCC conductance [1]. Whole-cell patch-clamp and short-circuit current measurements confirmed that Cact-A1 does not affect CaCC function or cellular Ca²⁺ levels, nor does it elevate intracellular cAMP [1]. By contrast, the screen's original intent was to find CaCC activators, and numerous other hits from the same library presumably activated CaCCs. Cact-A1 was a standout precisely because of its clean selectivity profile—a negative result that constitutes positive differentiation from non-selective ion channel modulators [1].

CFTR Selectivity CaCC TMEM16A Chloride Channel Pharmacology

Reversible Inhibition by CFTRinh-172 Confirms On-Target Engagement and Provides a Built-In Experimental Control

Cact-A1–induced CFTR Cl⁻ currents are fully and reversibly blocked by CFTRinh-172, a well-established CFTR inhibitor, with an IC₅₀ of 0.37 µM and IC₁₀₀ of 30 µM against 30 µM Cact-A1 in FRT cells expressing WT-CFTR . This inhibition profile serves dual evidentiary functions: (a) it confirms that the observed Cl⁻ current is specifically mediated by CFTR and not by other anion channels, and (b) CFTRinh-172 provides a built-in negative control for experimental protocols using this compound. The competitive relationship between Cact-A1 and CFTRinh-172 for binding at the same site on CFTR further supports the conclusion of direct, specific target engagement [1].

CFTRinh-172 Target Engagement Reversible Inhibition Experimental Control

Cytotoxicity Profile: Absence of Proliferative Toxicity at Functional Concentrations

Cact-A1 was evaluated for cytotoxicity in Calu-3 human airway epithelial cells using both MTS and BrdU proliferation assays. Treatment with Cact-A1 at 3, 10, and 30 µM for 48 hours did not affect cell proliferation or viability [1]. The functional EC₅₀ range (1.6–3.5 µM) and ECmax range (13–30 µM) fall within the tested non-cytotoxic concentration window, establishing a favorable in vitro therapeutic index [1]. While this characterization is standard for a tool compound, the availability of published cytotoxicity data eliminates the need for users to independently profile this parameter before initiating functional experiments.

Cytotoxicity Calu-3 BrdU Assay Safety Pharmacology

Commercially Available Structural Analogs Create a Defined Substitution-Rejection Map: The 2-Bromo-4-Fluoro Regioisomer as the Only Published CFTR Activator in the Series

A survey of commercial building block catalogs reveals that at least five closely related analogs of CAS 1159678-49-5 are available from the same supplier portfolio: the 2-bromo-5-fluoro regioisomer (CAS 1159678-45-1), the C3-methylated analog (CAS 1245036-95-6), the C3-methyl/2-bromo-5-fluoro analog (CAS 2197055-39-1), and the 2-bromo-5-methyl analog (CAS 1159678-50-8) . Despite their structural proximity, none of these analogs has published CFTR activation data—nor any peer-reviewed functional pharmacology—at this time. The specific 2-bromo-4-fluorophenyl substitution pattern of CAS 1159678-49-5 is the only member of this analog series with documented, quantitative biological activity in a defined target-based assay system [1]. For procurement, this means that substituting any of the available analogs for CAS 1159678-49-5 introduces unquantified risk of functional non-equivalence.

Regioisomer Comparison Structure-Activity Relationship Procurement Risk 2-Bromo-4-Fluorophenyl

Additive and Synergistic Effects with Forskolin and VX-770 Enable Multi-Agent CFTR Modulation Protocols

Cact-A1 shows additive effects with forskolin on ∆F508-CFTR and synergistic activation with forskolin on G551D-CFTR, a mutation for which neither Cact-A1 nor forskolin alone produces significant Cl⁻ current [1]. Furthermore, three-drug co-treatment with Cact-A1 (30 µM), forskolin (20 µM), and VX-770 (10 µM) achieves maximal activation in G551D-CFTR–expressing cells and G551D/Y1092X-CFTR nasal polyp epithelial cells, surpassing the efficacy of any single agent or two-agent combination . This distinct pharmacological interaction pattern—activator (Cact-A1) plus cAMP elevator (forskolin) plus potentiator (VX-770)—is not described for other amino-carbonitrile-pyrazole analogs and represents a unique, experimentally validated multi-agent protocol that depends specifically on Cact-A1 as the activator component [1].

Forskolin Synergy VX-770 Combination G551D-CFTR Multi-Agent Pharmacology

Highest-Confidence Application Scenarios for 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile Based on Published Evidence


CFTR Activator Pharmacology: cAMP-Independent ∆F508-CFTR and WT-CFTR Activation Studies

This is the primary evidence-supported application. CAS 1159678-49-5 (Cact-A1) is the only commercially available CFTR activator that robustly activates ∆F508-CFTR in primary human CF bronchial epithelial cells without requiring a cAMP agonist such as forskolin [1]. Its EC₅₀ of ~3.5 µM in primary CF-HBE cells and ~1.6 µM in WT-CFTR FRT cells makes it suitable for concentration-response studies investigating activator-based CFTR pharmacology [1]. The cAMP-independent mechanism distinguishes it from all potentiator-class compounds including VX-770 and genistein, making it an essential reference standard for laboratories studying non-canonical CFTR activation pathways [1].

Multi-Agent CFTR Modulation Protocols for G551D-CFTR Research

Published evidence demonstrates that maximal activation of G551D-CFTR—a clinically important gating mutation—requires a three-drug combination of Cact-A1 (30 µM), forskolin (20 µM), and VX-770 (10 µM) [1]. Neither Cact-A1, forskolin, nor VX-770 alone can effectively activate G551D-CFTR; the two-drug combination of Cact-A1 plus forskolin produces synergistic activation, and adding VX-770 further enhances the response to maximal levels [1]. Laboratories investigating G551D pharmacology or screening for novel G551D modulators should procure this compound as the only published activator component of this validated protocol.

CFTR Target Engagement and Selectivity Assays Using CFTRinh-172 as a Built-In Control

The fully characterized CFTRinh-172 inhibition profile of Cact-A1–activated CFTR currents (IC₅₀ = 0.37 µM, IC₁₀₀ = 30 µM against 30 µM Cact-A1) enables a streamlined experimental protocol with a validated positive and negative control system built around a single compound pair [1]. Because Cact-A1 and CFTRinh-172 reportedly bind to the same site on CFTR, competitive binding or functional antagonism experiments can be designed with pre-established concentration parameters, reducing the need for extensive pilot optimization . This application is particularly relevant for laboratories establishing CFTR functional assay platforms.

Kinase Selectivity Profiling and Off-Target Screening Reference Compound

Cact-A1 emerged from a unbiased screen of ~110,000 compounds as a CFTR-selective molecule that does not activate Ca²⁺-activated Cl⁻ channels (CaCCs), does not elevate intracellular cAMP, and does not alter intracellular Ca²⁺ levels [1]. This selectivity profile—established across multiple orthogonal assays—makes it a useful reference compound for counter-screening campaigns aimed at identifying non-selective ion channel modulators or for calibrating CFTR-specific vs. CaCC-specific assay readouts [1]. It is also non-cytotoxic at concentrations up to 30 µM over 48 h in Calu-3 cells, supporting its use in extended-duration cell-based assays without confounding cytotoxicity [1].

Quote Request

Request a Quote for 5-Amino-1-(2-bromo-4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.